molecular formula C15H14Cl2O B8017338 2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone

2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone

Cat. No.: B8017338
M. Wt: 281.2 g/mol
InChI Key: LXMJFZXQWKLLJJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone is a synthetic organic compound known for its unique structure and properties It features a dichloroethanone group attached to a trimethyl-substituted azulenyl ring, which imparts distinct chemical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone typically involves the chlorination of 1-(4,6,8-trimethyl-1-azulenyl)ethanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroethanone group to a less oxidized state, such as alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The dichloroethanone moiety can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(4,6,8-trimethyl-1-azulenyl)ethanone: shares similarities with other chlorinated ethanone derivatives and azulenyl compounds.

    1-(4,6,8-Trimethyl-1-azulenyl)ethanone: The non-chlorinated precursor of the compound.

    2,2-Dichloro-1-(1-azulenyl)ethanone: A related compound with a different substitution pattern on the azulenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloro and trimethyl groups

Properties

IUPAC Name

2,2-dichloro-1-(4,6,8-trimethylazulen-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O/c1-8-6-9(2)11-4-5-12(14(18)15(16)17)13(11)10(3)7-8/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJFZXQWKLLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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